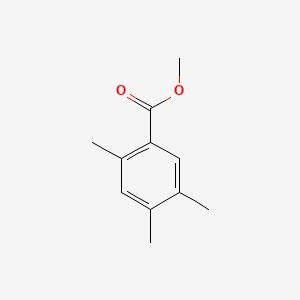

Methyl 2,4,5-trimethylbenzoate

説明

BenchChem offers high-quality Methyl 2,4,5-trimethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4,5-trimethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H14O2 |

|---|---|

分子量 |

178.23 g/mol |

IUPAC名 |

methyl 2,4,5-trimethylbenzoate |

InChI |

InChI=1S/C11H14O2/c1-7-5-9(3)10(6-8(7)2)11(12)13-4/h5-6H,1-4H3 |

InChIキー |

DPELCYPYLWXHAP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)C(=O)OC)C |

正規SMILES |

CC1=CC(=C(C=C1C)C(=O)OC)C |

製品の起源 |

United States |

化学反応の分析

Hydrolysis Mechanisms

The hydrolysis of methyl esters typically proceeds via two mechanisms:

-

B_Ac2 (Bimolecular base-catalyzed acyl-oxygen cleavage) : Hydroxide attacks the carbonyl carbon, leading to elimination of methoxide. This mechanism dominates when the carbonyl carbon is accessible .

-

B_Al2 (Bimolecular base-catalyzed alkyl-oxygen cleavage) : Hydroxide attacks the methyl carbon in an SN2 reaction, requiring steric hindrance at the carbonyl position to suppress B_Ac2. This mechanism is favored for methyl esters with bulky substituents around the carbonyl group .

For methyl 2,4,5-trimethylbenzoate, the three methyl groups at positions 2, 4, and 5 create significant steric hindrance around the carbonyl carbon. This spatial congestion likely suppresses the B_Ac2 pathway, favoring the B_Al2 mechanism under basic conditions .

Acid-Catalyzed Hydrolysis

Under acidic conditions, methyl esters undergo protonation of the hydroxyl or alkyl oxygen, forming an acylium ion intermediate. This intermediate reacts with water to yield the carboxylic acid .

Base-Catalyzed Hydrolysis (Saponification)

In basic conditions (e.g., aqueous KOH), hydrolysis produces the sodium salt of the carboxylic acid (saponification). For steric hindered esters like methyl 2,4,5-trimethylbenzoate, elevated temperatures (200–300°C) are required for efficient cleavage .

Key Data from Steric Hindrance Studies

Reaction Pathway and Steric Effects

The steric hindrance from the three methyl groups significantly impacts reaction rates:

-

Decarboxylation : At 250°C, steric hindrance reduces decarboxylation of the resulting carboxylic acid compared to less hindered analogs .

-

Regioselectivity : Ortho and para substituents exert greater steric effects than meta substituents, slowing hydrolysis rates .

Other Potential Reactions

While not explicitly studied for methyl 2,4,5-trimethylbenzoate, analogous compounds undergo:

-

Reduction : Conversion of esters to alcohols using reagents like LiAlH₄.

-

Substitution : Replacement of alkyl groups with nucleophiles under specific conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。